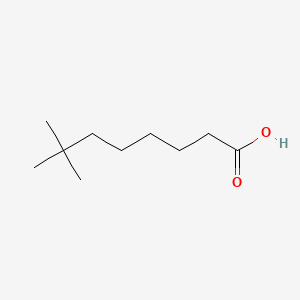
methyl 2-amino-3-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-formylbenzoate, also known as MAFB, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 194.2 g/mol and a melting point of 77-78°C. MAFB is a derivative of benzoic acid and is used in the synthesis of other compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Methyl 2-amino-3-formylbenzoate is used in a variety of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and as a model compound for the study of enzyme-catalyzed reactions. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-formylbenzoate is not well-understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound is also thought to act as an anti-inflammatory agent, by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce blood pressure. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, this compound has been shown to have antioxidant and anti-microbial properties.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-3-formylbenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive, stable, and easy to synthesize. It is also relatively non-toxic and has a low melting point, making it easier to handle in the lab. However, this compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for methyl 2-amino-3-formylbenzoate. It could be used to develop new pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It could also be used to study the mechanism of action of COX-2 inhibitors, as well as to develop new methods for synthesizing other compounds. In addition, this compound could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods for synthesizing pharmaceuticals.
Synthesis Methods
Methyl 2-amino-3-formylbenzoate can be synthesized from benzoic acid and formaldehyde through a reaction with sodium hydroxide. The reaction occurs in two steps, first with the formation of sodium benzoate and then with the formation of this compound. The reaction is conducted in aqueous solution at a temperature of 90°C and a pH of 8-9. The reaction is complete in about one hour.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-formylbenzoate involves the reaction of 2-nitrobenzaldehyde with methyl anthranilate, followed by reduction and hydrolysis.", "Starting Materials": [ "2-nitrobenzaldehyde", "methyl anthranilate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde and methyl anthranilate in methanol.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with dichloromethane.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product and dissolve in a mixture of water and methanol.", "Step 6: Add sodium hydroxide to the solution and heat under reflux for several hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the product and recrystallize from ethanol to obtain methyl 2-amino-3-formylbenzoate." ] } | |
CAS RN |
253120-49-9 |
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



